molecular formula C9H15N B2738053 Cyclooctanecarbonitrile CAS No. 40636-30-4

Cyclooctanecarbonitrile

Cat. No.: B2738053
CAS No.: 40636-30-4
M. Wt: 137.226
InChI Key: CDJYSGGMWWVQOJ-UHFFFAOYSA-N
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Description

Cyclooctanecarbonitrile is an organic compound with the molecular formula C9H15N It consists of a cyclooctane ring with a nitrile group attached to one of the carbon atoms

Scientific Research Applications

Cyclooctanecarbonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with hydrogen cyanide in the presence of a catalyst. This reaction typically requires careful control of temperature and pressure to ensure high yields and purity of the product.

Another method involves the substitution reaction of cyclooctyl halides with alkali cyanides. This process can be carried out under mild conditions, making it suitable for large-scale production. The use of solvents such as methanol or ethanol can enhance the reaction efficiency and yield.

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of catalysts, such as copper or palladium, can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Alkali cyanides, such as sodium cyanide or potassium cyanide, are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of cyclooctanecarbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, affecting their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Cyclooctanecarbonitrile can be compared with other nitrile-containing compounds, such as:

    Cyclohexanecarbonitrile: Similar in structure but with a six-membered ring instead of an eight-membered ring.

    Cyclopentanecarbonitrile: Contains a five-membered ring.

    Cyclododecanecarbonitrile: Contains a twelve-membered ring.

Uniqueness

This compound is unique due to its eight-membered ring structure, which imparts different chemical and physical properties compared to its smaller or larger ring counterparts. This uniqueness makes it valuable in specific applications where the ring size and nitrile group play a crucial role in the compound’s reactivity and interactions .

Properties

IUPAC Name

cyclooctanecarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJYSGGMWWVQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40636-30-4
Record name cyclooctanecarbonitrile
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